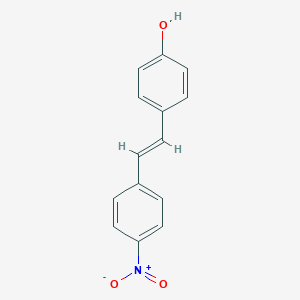

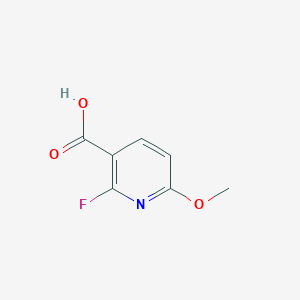

4-Hydroxy-4'-nitrostilbene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Hydroxy-4'-nitrostilbene derivatives involves complex chemical processes. For instance, 4-Methoxy 4-nitrostilbene, a related compound, has been synthesized and characterized, revealing its crystalline properties and lattice parameters, which are crucial for understanding the synthesis of similar stilbenes (Dinakaran, Bhagavannarayana, & Kalainathan, 2012).

Molecular Structure Analysis

The molecular structure of stilbene derivatives, including those related to 4-Hydroxy-4'-nitrostilbene, has been extensively studied. For example, research on 3-Methyl-4-methoxy-4′-nitrostilbene (MMONS) details its crystal structure, providing insights into the molecular arrangement and interactions within the crystal (Tam, Guérin, Calabrese, & Stevenson, 1989).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Hydroxy-4'-nitrostilbene derivatives are complex and multifaceted. The reaction mechanisms and product formation from related stilbenes can offer valuable insights into the behavior of 4-Hydroxy-4'-nitrostilbene under various conditions (Panzella et al., 2006).

Physical Properties Analysis

The physical properties, including the crystalline nature and optical properties of stilbene derivatives, are essential for understanding the material characteristics of 4-Hydroxy-4'-nitrostilbene. Research on related compounds, such as 4-Iodo 4-nitrostilbene, provides valuable data on crystal systems, UV-Vis-NIR absorption, and thermal behavior (Dinakaran & Kalainathan, 2013).

Chemical Properties Analysis

The chemical properties of stilbene derivatives, including 4-Hydroxy-4'-nitrostilbene, are influenced by their molecular structure and synthesis process. Studies on similar compounds help in understanding the functional groups, molecular mass, and chemical behavior under various conditions (Dinakaran & Kalainathan, 2013).

Aplicaciones Científicas De Investigación

Fluorescence Properties in Different Solvents : Megyesi et al. (2010) studied the fluorescence properties of 4'-nitro- and 2',4'-dinitro-substituted trans-4-hydroxystilbenes in various solvents. They found that the fluorescence quantum yield of 4'-nitro-trans-4-hydroxystilbene is affected by solvent polarity and hydrogen bonding, with significant fluorescence in solvents that do not form strong hydrogen bonds (Megyesi et al., 2010).

Carcinogenesis and Inhibition of Tumors : Andersen et al. (1964) investigated the carcinogenesis and inhibition of the Walker 256 tumor in rats by various compounds related to trans-4-acetylamino stilbene. They found that the N-hydroxy metabolite of 4-acetylaminostilbene exhibited greater inhibitory action on the growth of this tumor compared to other compounds (Andersen et al., 1964).

Catalytic Reduction of 4-Nitrophenol : Kong et al. (2013) reported the metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol mediated by N-doped graphene, demonstrating the potential application of 4-nitrostilbene derivatives in catalysis (Kong et al., 2013).

Detection of Diesel Adulteration : Bell et al. (2018) investigated the use of fluorescent molecular rotors based on 4-dimethylamino-4-nitrostilbene for detecting diesel adulteration. They developed fluorescent paper strips that could detect the presence of kerosene in diesel, demonstrating the application of 4-hydroxy-4'-nitrostilbene derivatives in fuel quality testing (Bell et al., 2018).

Nonlinear Optical Properties : Li et al. (2002) synthesized and studied the nonlinear optical properties of various stilbene derivatives, including 4-hydroxy-4'-nitrostilbene derivatives. These compounds showed potential applications in nonlinear optics (Li et al., 2002).

Synthesis of Polyurethanes for NLO Applications : Lee et al. (2000) synthesized polyurethanes containing dioxynitrostilbene as an NLO-chromophore. They found these polymers have potential applications in non-linear optical (NLO) device applications due to their solubility in common organic solvents and thermal stability (Lee et al., 2000).

Safety And Hazards

4-Hydroxy-4’-nitrostilbene is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and use it only in well-ventilated areas . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Propiedades

IUPAC Name |

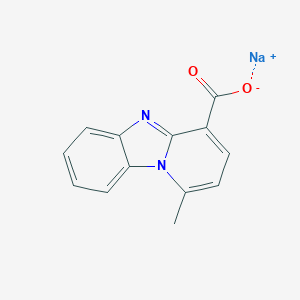

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-4'-nitrostilbene | |

CAS RN |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)